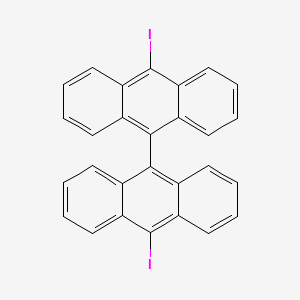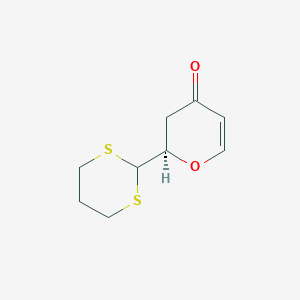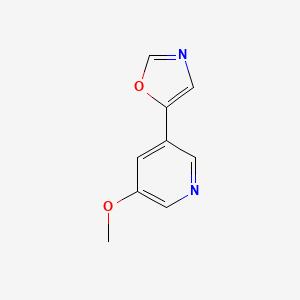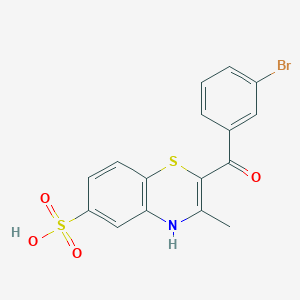![molecular formula C34H38O3 B14244520 {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol CAS No. 497092-44-1](/img/structure/B14244520.png)
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is an organic compound that features a unique structure combining a pyrene moiety with a decyloxy and methoxy substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol typically involves multiple steps. One common route starts with the preparation of the pyrene derivative, followed by the introduction of the decyloxy and methoxy groups onto the phenyl ring. The final step involves the formation of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including chromatography and recrystallization, are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The pyrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The decyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- {3-(Octyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Hexyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Butyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
Uniqueness
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is unique due to its longer decyloxy chain, which can influence its physical properties, such as solubility and melting point. This structural variation can also affect its interactions with other molecules, making it a valuable compound for specific applications in materials science and organic electronics.
Properties
CAS No. |
497092-44-1 |
|---|---|
Molecular Formula |
C34H38O3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[3-decoxy-5-(pyren-1-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C34H38O3/c1-2-3-4-5-6-7-8-9-19-36-30-20-25(23-35)21-31(22-30)37-24-29-16-15-28-14-13-26-11-10-12-27-17-18-32(29)34(28)33(26)27/h10-18,20-22,35H,2-9,19,23-24H2,1H3 |
InChI Key |
GECLFSUFULQXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)CO)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)


![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
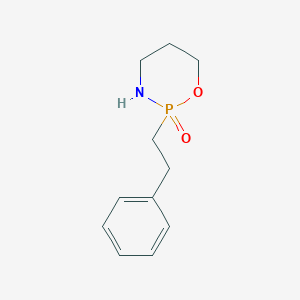
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
